(+)-Dihydrocarvone

描述

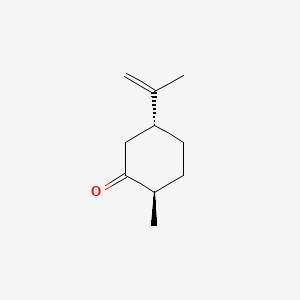

Structure

3D Structure

属性

IUPAC Name |

(2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895818, DTXSID80881218 | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5948-04-9, 5524-05-0 | |

| Record name | Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5948-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Dihydrocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005524050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005948049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVONE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTA43H364Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of + Dihydrocarvone

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic strategies represent powerful tools for the synthesis of stereochemically pure compounds like dihydrocarvone (B1202640) isomers. These approaches utilize enzymes or whole microbial cells to perform specific chemical transformations, often with superior selectivity and under milder reaction conditions compared to traditional chemical synthesis.

Asymmetric Whole-Cell Bio-Reductions for Stereoselective Synthesis

Asymmetric whole-cell bio-reductions employ living microbial cells as biocatalysts to carry out stereoselective transformations. This method is particularly effective for reducing carbonyl compounds and alkenes, such as the enone system present in carvone (B1668592), leading to the formation of chiral dihydrocarvone products.

Utilizing Escherichia coli for (2R,5R)-dihydrocarvone Production

Escherichia coli (E. coli) has been engineered and utilized as a host for the stereoselective production of dihydrocarvone isomers. By introducing specific reductase enzymes, such as ene-reductases (ERs), into E. coli, the bacterium can be programmed to catalyze the reduction of carvone. Research efforts have focused on optimizing E. coli strains to efficiently express these enzymes and provide the necessary cofactors for the reduction reaction, thereby enabling the production of specific stereoisomers like (2R,5R)-dihydrocarvone with high purity. These whole-cell systems benefit from the internal regeneration of cofactors, simplifying process design and execution.

Application of Ene-Reductases (ERs) for Asymmetric Synthesis

Ene-reductases (ERs) are a class of flavoenzymes that catalyze the stereoselective reduction of carbon-carbon double bonds conjugated to electron-withdrawing groups, such as carbonyls. In the context of dihydrocarvone synthesis, ERs are employed to reduce the α,β-unsaturated double bond in carvone. Different ERs, derived from various microbial sources or engineered for specific purposes, exhibit varying degrees of substrate specificity and stereoselectivity. The selection of an appropriate ER is crucial for directing the reduction to yield specific dihydrocarvone stereoisomers, such as (2R,5R)-dihydrocarvone or (2S,5R)-dihydrocarvone, with high enantiomeric excess (ee) and diastereomeric ratios (dr).

Co-expression Systems of Ene-Reductases and Glucose Dehydrogenase for Enhanced Production

To enhance the efficiency and productivity of ER-catalyzed reactions, co-expression systems have been developed. A common strategy involves the co-expression of an ene-reductase with an enzyme that regenerates the required reducing cofactor, typically NADPH. Glucose dehydrogenase (GDH) is frequently used for this purpose, utilizing glucose as a substrate to continuously convert NADP+ back to NADPH. By integrating both the ER and GDH into a single microbial host, such as E. coli, a self-sufficient biocatalytic system is created. This approach ensures a consistent supply of the reduced cofactor, leading to improved substrate conversion rates, higher volumetric productivity, and sustained stereoselectivity in dihydrocarvone production.

Microbial Transformations of Carvone to Dihydrocarvone Isomers

Various microorganisms possess intrinsic enzymatic machinery capable of transforming carvone into different dihydrocarvone isomers through biotransformation processes. These natural biocatalytic capabilities offer direct routes for accessing these chiral molecules.

Biotransformation by Absidia glauca

The fungus Absidia glauca has been identified as a microorganism capable of biotransforming carvone into dihydrocarvone isomers. This process involves the enzymatic reduction of the conjugated double bond within the carvone molecule. The specific stereochemical outcome of this biotransformation is dictated by the enzymatic repertoire of Absidia glauca, which can lead to the formation of a mixture of dihydrocarvone stereoisomers or a preference for particular configurations. Research in this area characterizes the products and assesses the efficiency of the conversion.

Data Tables

The following tables summarize key research findings related to the biocatalytic synthesis of dihydrocarvone isomers.

Table 1: Stereoselective Reduction of Carvone by Ene-Reductases (ERs)

| Enzyme Source/Type | Substrate | Primary Product Isomer(s) Produced | Typical Stereoselectivity (ee/dr) | Yield/Conversion Efficiency | Focus of Research Findings |

| Specific ER (e.g., from Candida sp.) | (R)-Carvone | (2R,5R)-Dihydrocarvone | High ee, High dr | Reported high | ER activity and stereochemical control |

| Engineered ER variant | (S)-Carvone | (2S,5R)-Dihydrocarvone | High ee, High dr | Reported high | ER engineering for specific isomer synthesis |

| Screening of diverse ERs | Carvone | Mixture of Dihydrocarvone isomers | Variable ee/dr | Variable | Identification of novel ERs with desired selectivity |

Note: Specific values for enantiomeric excess (ee), diastereomeric ratio (dr), and yield are highly dependent on the precise enzyme variant, substrate enantiopurity, and reaction conditions employed in individual studies.

Table 2: Co-expression of Ene-Reductases (ERs) and Glucose Dehydrogenase (GDH) in E. coli

| Host Organism | Expressed Enzymes | Substrate | Cofactor Regeneration System | Reported Performance Enhancement | Key Findings Highlighted |

| E. coli | ER + GDH | Carvone | Glucose → NADPH | Enhanced volumetric productivity | Improved efficiency and sustained catalytic activity |

| Engineered E. coli | ER + GDH | Carvone | Glucose → NADPH | Higher substrate conversion rate | Accelerated reaction kinetics and higher product titers |

| Genetically modified E. coli | ER + GDH | Carvone | Glucose → NADPH | Maintained stereoselectivity | Robust and efficient whole-cell biocatalysis established |

Note: "Performance Enhancement" refers to improvements observed when comparing systems with co-expressed ER and GDH to those without GDH or relying on external cofactor addition.

Table 3: Biotransformation of Carvone by Absidia glauca

| Microorganism | Substrate | Primary Dihydrocarvone Isomers Produced | General Stereochemical Outcome | Conversion Efficiency | Research Focus |

| Absidia glauca | Carvone | (2R,5R)-Dihydrocarvone, (2S,5R)-Dihydrocarvone | Mixture of isomers with specific preferences | Moderate to high | Characterization of biotransformation pathways |

| Absidia glauca | Carvone | Dihydrocarvone isomers | Diastereoselective reduction | Variable | Identification and analysis of reaction products |

Note: The precise ratio of dihydrocarvone isomers produced by Absidia glauca can be influenced by variations in culture conditions and specific fungal strain characteristics.

Compound List

(+)-Dihydrocarvone

Carvone

(2R,5R)-Dihydrocarvone

(2S,5R)-Dihydrocarvone

Dihydrocarvone isomers

Bioreduction of Carvone Derivatives for Chiral Caprolactones

Carvone derivatives can undergo bioreduction, followed by Baeyer-Villiger monooxygenation, to produce chiral caprolactones nih.govdctabudhabi.aenih.gov. Enzymes such as OYEs (Old Yellow Enzymes), including OYE2, PETNR, and OYE3, have been utilized for the biocatalytic reduction of carvone analogues substituted at the C3 or C6 positions. The regioselectivity and diastereoselectivity of these reductions are significantly influenced by the substrate's substitution pattern and stereochemistry nih.govdctabudhabi.aenih.gov. For instance, derivatives with methyl or hydroxyl groups at C6 can be reduced, but substituents larger than methyl moieties are not accepted as substrates nih.govdctabudhabi.aenih.gov. The resulting dihydrocarvone derivatives can then be efficiently biotransformed by Baeyer-Villiger monooxygenases (BVases) like CHMO_Phi1 to yield novel trisubstituted lactones with complete regioselectivity, offering a biocatalytic route to chiral caprolactones nih.govdctabudhabi.aenih.gov.

Chemical Synthesis Routes

Chemical synthesis provides alternative pathways to dihydrocarvone, often employing catalytic hydrogenation or oxidation reactions.

Catalytic Hydrogenation of Carvone

Catalytic hydrogenation is a common method for reducing the double bond in carvone to produce dihydrocarvone wikipedia.orgresearchgate.netmdpi.comorgsyn.orgrjeid.comcore.ac.ukd-nb.infolookchem.comsmolecule.comnih.gov. Various catalysts, including noble metals like palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) supported on materials like alumina (B75360) or carbon, have been employed researchgate.netmdpi.comrjeid.comcore.ac.uk.

Achieving stereoselectivity during the hydrogenation of carvone is crucial for obtaining specific dihydrocarvone isomers. The choice of catalyst and reaction conditions significantly impacts the stereochemical outcome researchgate.netmdpi.comresearchgate.netsemanticscholar.orgd-nb.infolookchem.comnih.gov.

Catalytic Hydrogenation with Palladium: Palladium on carbon (Pd/C) is frequently used for the hydrogenation of carvone to dihydrocarvone under mild conditions (e.g., room temperature, atmospheric pressure), often yielding the compound with high selectivity orgsyn.org. For example, hydrogenation of (4S)-carvone using Pd/C or Raney Ni can achieve >90% conversion under mild conditions, favoring the retention of the (1S,4S) configuration . Rhodium catalysts, such as tris(triphenylphosphine)rhodium chloride, can also selectively hydrogenate unhindered double bonds in carvone, leading to dihydrocarvone in high yields (90-94%) orgsyn.org. Gold catalysts, such as 1.9 wt.% Au/TiO₂, have shown high activity and stereoselectivity for the conjugated endo-C=C bond hydrogenation, predominantly forming trans-dihydrocarvone researchgate.netmdpi.com. For instance, using 1.9 wt.% Au/TiO₂ at 100°C and 9 bar hydrogen pressure, a trans:cis dihydrocarvone ratio of approximately 1.8:1 was achieved from carvone hydrogenation researchgate.netmdpi.com. Hydrogenation of carvone oxime over a 1.9 wt.% Au/TiO₂ catalyst demonstrated an even higher stereoselectivity towards trans-dihydrocarvone, with a trans:cis ratio of about 4.0 researchgate.net.

Enzyme-Catalyzed Hydrogenation: Ene-reductases (ERs) are employed for the stereoselective reduction of the C=C double bond in carvone. For example, an ene-reductase from Nostoc sp. PCC7120 (NostocER1), when overexpressed in E. coli and coupled with a cofactor regeneration system, can efficiently produce (2R,5R)-dihydrocarvone from (R)-carvone with high diastereomeric excess (>95.4%) and yield (>95.6%) smolecule.comnih.gov. Similarly, Lactobacillus casei's ene-reductase (LacER) has catalyzed the reduction of (R)-carvone to (2R,5R)-dihydrocarvone with 99% diastereomeric excess lookchem.com.

Oxidation of Limonene (B3431351) and Limonene-1,2-epoxide (B132270)

The oxidation of limonene and its epoxide derivatives can also lead to dihydrocarvone.

Oxidation of Limonene: While biocatalytic routes from limonene are common, chemical oxidation methods also exist. For instance, the catalytic oxidation of limonene using t-butyl hydroperoxide (t-BHP) with ZIF-67(Co) as a catalyst can produce carvone mdpi.com.

Rearrangement of Limonene-1,2-epoxide: Limonene-1,2-epoxide can undergo rearrangement reactions to yield dihydrocarvone. Using bismuth triflate as a catalyst in a deconvolution approach, (+)-limonene oxide can be rearranged to dihydrocarvone with yields up to 57.6% scielo.org.coroyalsocietypublishing.org. Specifically, trans-limonene oxide has been shown to yield dihydrocarvone with a 70% yield using heterogeneous silica (B1680970) alumina catalysts royalsocietypublishing.org.

Table 1: Summary of Biocatalytic Transformations for Dihydrocarvone Production

| Microorganism/Enzyme | Substrate | Product | Conditions | Selectivity/Yield | Citation(s) |

| Klebsiella sp. O852 | Limonene | trans-Dihydrocarvone | LB-M medium, 4 h at 36 °C, 150 rpm | Up to 1058 mg/L | researchgate.netnih.govx-mol.netnih.gov |

| Fusarium equiseti | S-(+)-Carvone | cis-(-)-Dihydrocarvone | pH 5-6, 1.0 g/L dill oil, 24 h at 28°C | 92-96% | x-mol.netresearchgate.netneist.res.inresearchgate.net |

| Ganoderma sessile | S-(+)-Carvone | cis-(-)-Dihydrocarvone | Submerged culture, pH 3-5, 30°C, 18 h | 82.7% | |

| E. coli (NostocER1) | (R)-Carvone | (2R,5R)-Dihydrocarvone | Overexpressed ene reductase, cofactor regeneration system | >95.4% de, >95.6% yield | smolecule.comnih.gov |

| Lactobacillus casei LacER | (R)-Carvone | (2R,5R)-Dihydrocarvone | Enoate reductase | 99% de | lookchem.com |

Table 2: Summary of Chemical Synthesis Routes for Dihydrocarvone

| Method/Catalyst | Starting Material | Product | Conditions | Selectivity/Yield | Citation(s) |

| Catalytic Hydrogenation (Pd/C) | Carvone | Dihydrocarvone | Mild conditions (RT, 1 atm H₂) | High | orgsyn.org |

| Catalytic Hydrogenation (Au/TiO₂) | Carvone | trans-Dihydrocarvone | 100 °C, 9 bar H₂ | trans:cis ≈ 1.8:1 | researchgate.netmdpi.com |

| Catalytic Hydrogenation (Au/TiO₂) | Carvone oxime | trans-Dihydrocarvone | 100 °C, 9 bar H₂ | trans:cis ≈ 4.0:1 | researchgate.net |

| Meinwald Rearrangement (Bi(OTf)₃) | (+)-Limonene oxide | This compound | 1 mol% catalyst, 3 h | Up to 57.6% yield | scielo.org.coroyalsocietypublishing.org |

| Heterogeneous Silica Alumina | trans-Limonene oxide | Dihydrocarvone | - | 70% yield | royalsocietypublishing.org |

Synthesis of Dihydrocarvone-Hybrid Derivatives

This compound has been utilized as a foundational structure for the synthesis of various hybrid derivatives, many of which exhibit promising biological activities. Research has focused on creating novel compounds by modifying the dihydrocarvone scaffold. For instance, a series of dihydrocarvone-hybrid derivatives, labeled as compounds 2–9 in specific studies, have been synthesized using sonication conditions, employing catalysts such as KOH or Yb(OTf)3 researchgate.net. These synthesized hybrids have been evaluated for their mycelial growth activity against plant pathogenic fungi, particularly strains of Monilinia fructicola researchgate.net. Some of these derivatives demonstrated remarkable efficacy in inhibiting fungal growth, with certain compounds proving more potent than established positive controls.

Table 1: Dihydrocarvone-Hybrid Derivatives and Antifungal Activity

| Derivative(s) | Synthesis Conditions | Target Fungi | Observed Activity | Reference |

| 2–9 | KOH (20%), MeOH, US irradiation; or Yb(OTf)3, US irradiation | Monilinia fructicola | Remarkable efficacy in inhibiting mycelial growth; some more active than controls | researchgate.net |

Derivatization and Advanced Synthetic Applications

The chemical reactivity of this compound allows for its transformation into a multitude of complex molecules, finding applications in medicinal chemistry, materials science, and the synthesis of natural products.

Synthesis of Dispiro-1,2,4,5-tetraoxanes with Biological Activity

This compound has been employed as a precursor in the synthesis of dispiro-1,2,4,5-tetraoxanes researchgate.net. These spirocyclic compounds, featuring central tetraoxane (B8471865) rings, have been investigated for their biological properties, notably their potent antimalarial activity against Plasmodium falciparum researchgate.net. Studies have indicated a correlation between the polarity of these tetraoxane derivatives and their efficacy, with increased polarity leading to decreased in vitro potency researchgate.net.

Table 2: Dispiro-1,2,4,5-tetraoxanes Derived from this compound and Antimalarial Activity

| Compound Class | Starting Material | Key Biological Activity | Findings on Polarity vs. Activity | Reference |

| Dispiro-1,2,4,5-tetraoxanes | This compound | Antimalarial | Increased polarity decreased potency | researchgate.net |

Formation of Epoxylactones for Polymerization

This compound serves as a source for epoxylactone precursors, which are valuable intermediates in the field of polymer chemistry researchgate.net. These epoxylactones can undergo ring-opening polymerization processes, offering pathways to novel polymeric materials with potentially tailored properties.

Preparation of α-Cyperone

The synthesis of α-cyperone, a sesquiterpenoid compound known for its potent insecticidal activity, often utilizes this compound as a starting material researchgate.net. More specifically, efficient and diastereoselective synthetic routes to (-)-10-epi-α-cyperone have been developed, employing a chiral imine derived from this compound in a key asymmetric Michael addition step researchgate.net.

Table 3: Synthesis of α-Cyperone Derivatives from this compound

| Target Compound | Key Intermediate/Methodology | Reported Activity | Reference |

| α-Cyperone | Synthesis utilizing this compound | Insecticidal | researchgate.net |

| Dihydro-α-cyperone | Prepared from this compound | - | oup.com |

| (-)-10-epi-α-cyperone | Asymmetric Michael addition of imine from this compound | - | researchgate.net |

Role as a Chiral Auxiliary in Asymmetric Synthesis

This compound is recognized for its utility as a chiral auxiliary in asymmetric synthesis chemimpex.comsci-hub.se. Its inherent chirality can be leveraged to control the stereochemical outcome of reactions, facilitating the creation of enantiomerically enriched molecules. For example, (-)-(R)-dihydrocarvone has been used as a source of chirality to prepare chiral 1,2-diol derivatives through asymmetric synthesis strategies psu.edu. This capability makes it a valuable tool for researchers aiming to synthesize complex chiral molecules, including potential pharmaceutical agents chemimpex.com.

Intermediate in Total Synthesis of Complex Natural Products

This compound has played a crucial role as an intermediate in the total synthesis of several complex natural products. Notably, it has served as the chiral starting material for the first total synthesis of (+)-chrysanthemol oup.comresearchgate.netresearchgate.net. In this synthesis, (+)-α-eudesmol was identified as a key intermediate oup.com. Furthermore, this compound has been employed as a starting point for the synthesis of other eudesmane (B1671778) derivatives, including (−)-10-epi-5β,11-dihydroxyeudesmane and (−)-4,10-epi-5β,11-dihydroxyeudesmane psu.edu.

Table 4: Natural Products Synthesized Using this compound as an Intermediate

| Natural Product | Role of this compound | Key Intermediates/Synthetic Features | Reference |

| (+)-Chrysanthemol | Starting Material | First total synthesis; (+)-α-eudesmol as a key intermediate | oup.comresearchgate.netresearchgate.net |

| (−)-10-epi-5β,11-dihydroxyeudesmane | Starting Material | - | psu.edu |

| (−)-4,10-epi-5β,11-dihydroxyeudesmane | Starting Material | - | psu.edu |

Compound List:

this compound

α-Cyperone

(-)-10-epi-α-cyperone

(+)-Chrysanthemol

(+)-α-Eudesmol

(−)-10-epi-5β,11-dihydroxyeudesmane

(−)-4,10-epi-5β,11-dihydroxyeudesmane

Biological and Pharmacological Research of + Dihydrocarvone

Antimicrobial Activities

(+)-Dihydrocarvone, a monoterpene ketone, has been the subject of research for its potential biological activities, including its ability to inhibit the growth of various microorganisms. nih.gov This compound is a derivative of carvone (B1668592), a major constituent of essential oils from plants like spearmint and caraway. nih.govresearchgate.net Research into dihydrocarvone (B1202640) and its related compounds has explored their effects against a spectrum of bacteria and fungi.

The antibacterial properties of monoterpenes like dihydrocarvone are often attributed to their ability to interact with bacterial structures, leading to growth inhibition or cell death. nih.gov While specific research on this compound is focused, the mechanisms are often inferred from studies on the broader class of monoterpenoid ketones.

A primary mechanism underlying the antibacterial action of many essential oil components, including monoterpenes, is the disruption of the microbial cell membrane. nih.govresearchgate.net These lipophilic compounds can penetrate the lipid-rich membranes of bacteria, altering their structure and increasing permeability. nih.govresearchgate.net This disruption compromises the integrity of the cell, leading to the leakage of essential intracellular components like ions, ATP, nucleic acids, and proteins, which ultimately results in cell death. researchgate.net Phenolic compounds, which share structural similarities with some monoterpene derivatives, are known to inhibit bacterial growth by disrupting the cytoplasmic membrane and causing a loss of membrane integrity. researchgate.net While this is a widely accepted mechanism for related compounds like carvone, specific studies detailing the membrane disruption by this compound are part of ongoing research to fully elucidate its mode of action. nih.gov

Beyond membrane disruption, another proposed antibacterial mechanism for natural compounds involves the inhibition of crucial metabolic enzymes. fip.orgfip.org The antibacterial action of some flavonoids, for instance, is linked to the inhibition of DNA gyrase or interference with energy metabolism. researchgate.net Certain compounds can act as ATPase inhibitors, disrupting the energy production necessary for bacterial survival. fip.orgfip.org While the inhibition of metabolic enzymes is a known antibacterial strategy, the specific enzymatic targets of this compound within bacterial cells are not yet fully characterized and remain an area for further investigation. researchgate.net

Research has investigated the efficacy of dihydrocarvone and its derivatives against clinically relevant bacteria such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). scielo.br Studies on carvone, the precursor to dihydrocarvone, have demonstrated its activity against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

In one study, derivatives of carvone were tested for their antibacterial properties. scielo.br The findings indicated that (-)-hydroxydihydrocarvone exhibited activity against E. coli, whereas (+)-hydroxydihydrocarvone did not show inhibitory effects against the tested strains of E. coli or S. aureus. nih.govscielo.br Dihydrocarvone itself has been noted to have a general inhibitory effect on bacterial growth. nih.gov

Antibacterial Activity of Carvone Derivatives

| Compound | Bacterial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| (-)-Carvone (B1668593) | Escherichia coli | Active | Data not specified |

| (-)-Hydroxydihydrocarvone | Escherichia coli | Active | Data not specified |

| (+)-Hydroxydihydrocarvone | Escherichia coli | Inactive | > MIC value tested |

| (+)-Hydroxydihydrocarvone | Staphylococcus aureus | Inactive | > MIC value tested |

| (R)-Carvone | Staphylococcus aureus (MRSA) | Active | 500-1000 µg/mL |

| (S)-Carvone | Staphylococcus aureus (MRSA) | Active | 500-1000 µg/mL |

Data synthesized from multiple studies evaluating carvone and its derivatives. nih.govscielo.brnih.gov

This compound and its related compounds have demonstrated notable antifungal properties against a range of pathogenic and phytopathogenic fungi. proquest.comnih.gov This activity is significant for potential applications in agriculture and medicine.

Monilinia fructicola

Monilinia fructicola is a fungus that causes brown rot disease in stone fruits, leading to significant economic losses. proquest.commdpi.com Research has focused on developing new antifungal agents to control this pathogen. mdpi.com Studies have synthesized and evaluated a series of dihydrocarvone-hybrid derivatives for their activity against two strains of M. fructicola. proquest.comnih.gov Several of these hybrid compounds showed significant efficacy in inhibiting the mycelial growth of the fungus. proquest.commdpi.com For instance, two specific derivatives demonstrated superior activity compared to a commercial organic fungicide against one of the tested strains. proquest.com The half maximal effective concentration (EC50) values indicated a potent inhibitory effect, suggesting these compounds could be developed into effective antifungal agents against phytopathogenic fungi. proquest.commdpi.comnih.gov

Antifungal Activity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola

| Compound | M. fructicola Strain 1 (EC50 µg/mL) | M. fructicola Strain 2 (EC50 µg/mL) |

|---|---|---|

| Derivative 7 | 148.1 | 18.1 |

| Derivative 8 | 145.9 | 15.7 |

EC50 values represent the concentration required to inhibit 50% of mycelial growth. proquest.commdpi.com

Candida albicans

Candida albicans is an opportunistic yeast that can cause infections (candidiasis) in humans, particularly in immunocompromised individuals. academicjournals.org The search for new antifungal agents is driven by the emergence of resistance to current therapies. scielo.br Dihydrocarvone has been identified as a potential growth inhibitor of yeast fungi, including Candida albicans. proquest.comnih.gov Studies on carvone and its derivatives have consistently shown antifungal efficacy against various Candida species. nih.govscielo.br For example, carvone demonstrated the ability to inhibit the transformation of C. albicans into its more pathogenic filamentous form at concentrations lower than those needed to inhibit its growth. nih.gov Furthermore, various carvone derivatives have shown fungistatic and fungicidal activity against Candida yeasts. nih.gov

Aspergillus fumigatus

Aspergillus fumigatus is a common mold that can cause severe and invasive pulmonary infections (aspergillosis), especially in individuals with weakened immune systems. mdpi.com Research has indicated that carvone, the parent compound of dihydrocarvone, possesses antifungal activity against A. fumigatus. researchgate.net While direct studies on the efficacy of this compound against this specific pathogen are less common, the activity of its precursor suggests a potential antifungal role. Interestingly, some fungi, such as Aspergillus flavus, can perform biotransformation of carvone, resulting in the production of dihydrocarvone as a metabolite. nih.gov

Antifungal Properties and Efficacy

Evaluation of Dihydrocarvone-Hybrid Derivatives as Antifungals

This compound serves as a foundational molecule for the synthesis of hybrid derivatives with significant antifungal properties. Research has focused on creating benzylidene-cycloalkanone derivatives through Claisen-Schmidt condensation, a process that joins dihydrocarvone with various aromatic aldehydes. mdpi.com These synthetic efforts aim to develop more effective and environmentally benign antifungal agents, particularly against phytopathogenic fungi that affect agriculture. mdpi.com

One notable study involved the synthesis of a series of dihydrocarvone-hybrid derivatives and evaluated their efficacy against two strains of Monilinia fructicola, the fungus responsible for brown rot disease in stone fruits. mdpi.com The antifungal activity was measured by determining the half-maximal effective concentration (EC50), which is the concentration of a compound required to inhibit 50% of the mycelial growth.

The results indicated that the antifungal effect is directly proportional to the concentration of the hybrid compounds. mdpi.com Among the synthesized molecules, two specific hybrid compounds, labeled as 7 and 8 in the study, demonstrated the most significant activity against both fungal strains. mdpi.com Compound 8 showed superior antifungal action, with inhibition percentages ranging from 47–88% at a concentration of 150 µg/mL and 62–97% at 250 µg/mL. mdpi.com Notably, strain 2 of M. fructicola proved to be more sensitive to all tested compounds than strain 1. mdpi.com The activity of these compounds was significant when compared to a commercial organic fungicide, though less potent than the synthetic fungicide Mystic® 520 SC. mdpi.com

**Table 1: Antifungal Activity of Dihydrocarvone-Hybrid Derivatives against *Monilinia fructicola***

| Compound | EC50 (µg/mL) - Strain 1 | EC50 (µg/mL) - Strain 2 |

|---|---|---|

| 7 | 148.1 | 18.1 |

| 8 | 145.9 | 15.7 |

Data sourced from research on dihydrocarvone-hybrid derivatives against two strains of M. fructicola. mdpi.com

Antiparasitic Activity

While direct research into the antiparasitic properties of this compound is limited, studies on its parent compound, S-(+)-carvone, provide a basis for the potential of its derivatives. Hydrazone derivatives, specifically salicylhydrazones and p-tosylhydrazones synthesized from S-(+)-carvone and various arylketones, have been evaluated for their in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. africaresearchconnects.comresearchgate.netsemanticscholar.org

In these studies, the majority of the synthesized hydrazone compounds displayed significant trypanocidal activity, with IC50 values (the concentration required to inhibit 50% of the parasite population) ranging from 1 to 34 µM. africaresearchconnects.comresearchgate.net Two compounds, 2-acetynaphthalene salicylhydrazone and 7-methoxy-1-tetralone (B20472) p-tosylhydrazone, were particularly potent. africaresearchconnects.com The evaluation also included a selectivity index, which compares the toxicity to the parasite versus a non-target organism (Artemia salina). The salicylhydrazone series of compounds demonstrated higher selectivity for the parasite, indicating a more targeted effect. africaresearchconnects.comresearchgate.net These findings suggest that the carvone molecular scaffold is a promising starting point for developing new antiparasitic drug candidates. africaresearchconnects.com

Pharmacological Potential

Antimalarial Activity of Derived Compounds

This compound has been identified as a key chiral building block for the synthesis of compounds with potent antimalarial activity. Specifically, it is used in the synthesis of dispiro-1,2,4,5-tetraoxanes. nih.gov These molecules are a class of synthetic peroxides that have shown significant efficacy against Plasmodium falciparum, the parasite that causes malaria. nih.gov

The synthesis involves the peroxidation of this compound to form an unsaturated dispiro-1,2,4,5-tetraoxane. nih.gov This initial structure can then be chemically modified to create a variety of derivatives. nih.gov Research has shown that the structural properties of these derivatives, particularly their polarity, influence their biological activity. An X-ray crystallographic analysis of these compounds revealed that they possess a central tetraoxane (B8471865) ring. nih.gov In structure-activity relationship studies, it was observed that as the polarity of the tetraoxane derivative increased, its in vitro potency against P. falciparum decreased. nih.gov This highlights the importance of lipophilicity for the antimalarial action of this class of compounds. The development of these tetraoxanes from a readily available natural product derivative like this compound represents a significant avenue in the search for new antimalarial agents. nih.govnih.gov

Potential in Respiratory Treatments

Direct studies on the effects of this compound in respiratory treatments have not been extensively reported. However, research on its parent enantiomer, D-carvone (B46531) ((+)-carvone), suggests a potential therapeutic role for this structural family in treating inflammatory lung conditions. A study investigating D-carvone's effects on lipopolysaccharide (LPS)-induced acute lung injury in mice found that it provided significant anti-inflammatory and protective effects. researchgate.net

In the study, pre-treatment with D-carvone significantly reduced key markers of lung inflammation. researchgate.net It alleviated lung damage by decreasing the lung wet-to-dry ratio and reducing the number of inflammatory cells (macrophages and neutrophils) in the bronchoalveolar lavage fluid. researchgate.net Furthermore, D-carvone treatment markedly lowered the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The protective effects were also confirmed by histological examination of the lung tissue. These findings for D-carvone suggest that related monoterpenoid ketones, including this compound, could be valuable candidates for further investigation as potential agents for mitigating lung inflammation.

Insecticidal and Insect-Repelling Properties

This compound serves as a precursor in the synthesis of more complex molecules with demonstrated insecticidal properties. One such derivative is α-Cyperone, a eudesmane-type sesquiterpenoid. α-Cyperone has been identified as having potent insecticidal activity, making this compound a valuable starting material for its creation. caymanchem.comnih.gov

The broader family of monoterpenoids to which dihydrocarvone belongs is known for its insecticidal and insect-repelling effects. Essential oils from plants in the Apiaceae family, which contain a variety of such compounds, have been studied for their insecticidal and acetylcholine (B1216132) esterase inhibition activity against insects like the German cockroach (Blattella germanica). thegoodscentscompany.com Additionally, the development of novel insecticides has explored derivatives such as triazone compounds containing hydrazone moieties, which have shown effectiveness against pests like Aphis craccivora (bean aphid) and Culex pipiens pallens (common house mosquito). mdpi.com The utility of this compound as a synthetic building block positions it as a relevant compound in the development of new pest control agents.

Sensory Pathway Interactions and Olfactory Responses

This compound and its isomers are known for their distinct sensory properties, and their perception is closely linked to their stereochemistry. The odor of dihydrocarvones is generally described as a mix of carvone and menthone fragrances. thegoodscentscompany.com Specifically, this compound is noted for its warm, powerful, herbal, and spearmint-like odor, with cooling, woody, and camphoraceous nuances. thegoodscentscompany.com

Humans have the ability to discriminate between the different optical isomers of dihydrocarvone, indicating that the human olfactory system is sensitive to the chiral arrangement of the molecule. This ability to distinguish between enantiomers like (+)- and (-)-dihydrocarvone is believed to be based on differences in their odor qualities rather than stimulation of the trigeminal system, which mediates sensations like burning or cooling. The chirality of odor molecules is a critical factor in their biological activity and how they are perceived. The interaction of these volatile compounds with olfactory receptors initiates a sensory pathway that allows for the differentiation of closely related chemical structures, influencing both perception and physiological responses.

Antioxidant Activity

While direct studies on the antioxidant capacity of this compound are limited, research on the related monoterpene ketone, carvone, indicates potential free-radical scavenging capabilities. Antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govugm.ac.id For instance, studies on (R)-(−)-carvone have demonstrated promising results in DPPH, ABTS, and other antioxidant assays, suggesting that compounds in this family can neutralize harmful free radicals. researchgate.net The antioxidant effects of d-carvone have also been noted in reversing oxidative stress in biological models by enhancing the activity of antioxidant defense mechanisms. phcog.com

Anti-inflammatory Effects

The anti-inflammatory properties of carvone and its derivatives have been documented in various preclinical models. A common model to assess anti-inflammatory potential is the carrageenan-induced paw edema test in rodents, which mimics the hallmarks of acute inflammation. nih.govfrontiersin.org Studies on d-carvone have shown that it can provide a protective effect against lipopolysaccharide (LPS)-induced acute lung injury in mice. phcog.com In these studies, d-carvone administration significantly reduced lung edema, decreased the infiltration of inflammatory cells such as neutrophils and macrophages, and lowered the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). phcog.com This suggests an ability to modulate the body's acute inflammatory response.

Neuroprotective and Antiepileptic Effects

The potential of monoterpenes to modulate neurological activity has been an area of active investigation. Studies on derivatives of carvone have shown notable neuroprotective and anticonvulsant effects. For example, cyano-carvone, a synthetic derivative, has demonstrated significant anticonvulsant activity in a pilocarpine-induced seizure model in mice. nih.govnih.gov It was observed to increase the latency to the first seizure and reduce mortality. nih.govnih.gov The mechanism may be linked to a reduction in oxidative stress in the hippocampus. nih.gov

Furthermore, in models of pentylenetetrazole (PTZ)-induced seizures, a standard screening method for anticonvulsant drugs, various carvone derivatives have shown efficacy. archepilepsy.orgmdpi.comnih.gov Epoxycarvone stereoisomers, for instance, increased the latency to seizure onset and provided protection against mortality in the PTZ test. mdpi.com D-carvone has also shown neuroprotective effects in models of cerebral ischemia/reperfusion injury by exerting antioxidative and anti-inflammatory actions.

Antidiabetic Activity

A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. upnveri.comnih.govlongdom.org While direct data on this compound is not extensively available, the potential for monoterpenes to act as inhibitors of these enzymes is an area of interest. Research on various plant extracts and their constituent compounds has identified numerous natural inhibitors of α-amylase and α-glucosidase. upnveri.comresearchgate.netchemrxiv.org Studies have shown that some terpenoids exhibit significant inhibitory activity against these enzymes, suggesting that related compounds like this compound could be candidates for similar activity. nih.gov

Anticancer Properties

The cytotoxic effects of carvone and its derivatives against various cancer cell lines have been explored. D-Carvone, for example, has been shown to suppress the viability of human leukemic Molt-4 cells and induce apoptosis. The antiproliferative effects of carvone have also been observed in other cancer cell lines, including myeloma and breast cancer cells. nih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net While some studies on dihydrocarvone-hybrid derivatives have been conducted, showing varying levels of toxicity and antifungal activity, specific cytotoxic data for this compound against cancer cell lines remains a subject for further investigation. nih.gov

In Vitro and In Vivo Studies on Biological Activities

Dose-Response and Efficacy Studies

The efficacy of carvone derivatives in preclinical studies is often observed to be dose-dependent. In anti-inflammatory and anticonvulsant models, increasing the dose of the active compound typically correlates with a stronger therapeutic effect.

For instance, in the study of cyano-carvone on pilocarpine-induced seizures, doses of 25, 50, and 75 mg/kg resulted in a graded reduction in seizure incidence (16.7%, 33%, and 66.7%, respectively) and a corresponding increase in protection against mortality (33.3%, 67%, and 91.7%, respectively). nih.govnih.gov Similarly, in studies of d-carvone on LPS-induced lung injury, different doses were used to establish its protective effects. phcog.com In anticancer research, the potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration needed to inhibit 50% of a biological process, such as cell proliferation. nih.govreading.ac.ukresearchgate.netpandawainstitute.com

Below is a table summarizing dose-response findings from studies on carvone and its derivatives.

| Compound | Biological Activity | Model/Assay | Dose/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Cyano-carvone | Anticonvulsant | Pilocarpine-induced seizures (mice) | 25, 50, 75 mg/kg | Dose-dependent reduction in seizure incidence and mortality. | nih.govnih.gov |

| Epoxycarvone Stereoisomers | Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures (mice) | 300 mg/kg | Increased latency to seizure onset and 100% protection against death. | mdpi.com |

| D-Carvone | Anti-inflammatory | LPS-induced lung injury (mice) | 25, 50 mg/kg | Significant reduction in inflammatory cells and pro-inflammatory cytokines. | phcog.com |

| Dihydrocarvone-hybrid derivative (Compound 8) | Antifungal | Monilinia fructicola (strain 2) | EC50: 15.7 µg/mL | Effective concentration to inhibit 50% of fungal growth. | nih.gov |

Structure-Activity Relationships in Biological Systems

The biological activity of this compound and its derivatives is intrinsically linked to their specific chemical structures. As a monoterpene ketone, its efficacy as an antimicrobial or antifungal agent can be significantly altered by modifications to its core structure. researchgate.netmdpi.com The stereochemistry, the presence of the ketone functional group, and the nature of substituents all play critical roles in determining its biological interactions. researchgate.net

Research into dihydrocarvone-hybrid derivatives, such as benzylidene-cycloalkanones, has demonstrated that these structural modifications can yield compounds with remarkable antifungal efficacy. researchgate.net Studies have explored the synthesis of various derivatives to understand how changes in the molecule's architecture affect its ability to inhibit microbial growth. For instance, dihydrocarvone has been identified as a potential growth inhibitor of several yeast fungi, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans. mdpi.com The investigation of such derivatives helps to elucidate the key structural features necessary for bioactivity, paving the way for the design of more potent and selective agents. mdpi.comnih.govnih.gov

The relationship between the chemical structure of terpenic ketones like dihydrocarvone and their biological effects is a subject of ongoing research. These compounds can serve as versatile building blocks for creating novel molecules with enhanced biological properties. mdpi.com By systematically altering parts of the dihydrocarvone scaffold and assessing the resulting changes in activity, researchers can map out a detailed structure-activity relationship (SAR) profile.

| Structural Feature/Modification | Impact on Biological Activity | Example Biological Target/Activity |

|---|---|---|

| Ketone Group | Essential for certain antimicrobial and antifungal activities. | Inhibition of yeast fungi growth. mdpi.com |

| Stereochemistry | Influences the smell, organoleptic properties, and specific biological interactions. researchgate.net | General biological activity. researchgate.net |

| Hybrid Derivatives (e.g., Benzylidene-cycloalkanones) | Can significantly enhance antifungal efficacy. researchgate.net | Inhibition of fruit rot fungi like Monilinia fructicola. researchgate.net |

Microbial Transformation and its Impact on Bioactivity

Microbial transformation serves as an effective method for modifying the structure of natural compounds like this compound, often leading to new derivatives with altered or enhanced biological activities. nih.gov This biotransformation process utilizes the enzymatic machinery of microorganisms to perform specific chemical reactions, such as hydroxylations, reductions, and glycosylations, which can be difficult to achieve through conventional chemical synthesis. nih.govnih.gov

Studies on the biotransformation of related monoterpenes provide a model for the potential metabolic fate of this compound. For instance, the plant pathogenic fungus Absidia glauca has been shown to metabolize (-)-carvone through a pathway that includes (+)-trans-dihydrocarvone as a key intermediate. nih.govresearchgate.netresearchgate.net In this process, the microorganism reduces the double bond of carvone to yield dihydrocarvone, which is then further metabolized.

The subsequent steps in this pathway involve the reduction of the ketone group and hydroxylation, leading to the formation of metabolites such as (+)-neodihydrocarveol and 10-hydroxy-(+)-neodihydrocarveol. researchgate.netresearchgate.net These transformations highlight the versatility of microbial systems in modifying the dihydrocarvone structure.

Crucially, these structural modifications can have a significant impact on the compound's bioactivity. Both the parent compound, carvone, and its microbially transformed products have demonstrated antimicrobial activity against various bacterial strains. researchgate.net This suggests that biotransformation does not necessarily lead to detoxification but can produce metabolites that retain or even possess modified biological activity. The process can alter properties like solubility and interaction with biological targets, thereby changing the compound's pharmacological profile. nih.gov The study of these transformations is essential for understanding the metabolism of this compound in different biological systems and for discovering novel bioactive compounds. ub.edunih.gov

Physicochemical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed insights into the molecular framework and functional groups present in (+)-Dihydrocarvone.

FTIR and NMR Spectroscopy

Infrared (IR) spectroscopy is valuable for identifying functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the connectivity and environment of atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of this compound typically reveals characteristic absorption bands associated with its functional groups. The prominent carbonyl (C=O) stretching vibration of the ketone is observed in the region of 1713-1716 cm⁻¹ rsc.org. Other significant absorptions include C-H stretching bands in the aliphatic regions, generally found between 2850-2970 cm⁻¹, and C-H bending vibrations around 1450-1460 cm⁻¹ rsc.orgchemicalbook.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides comprehensive structural information. Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra offer distinct signals corresponding to the different hydrogen and carbon atoms in the molecule, allowing for unambiguous structural assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom/Position | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| C1 (Carbonyl) | - | 212.21 |

| C2 | - | 147.60 |

| C3 | - | 109.64 |

| C4 | 3.91 (dddd, J=11.0, 11.0, 4.6, 4.6) | 70.4 |

| C5 | 2.75 (ddd, J=13.0, 4.9, 2.2) | 51.0 |

| C6 | 2.38 (ddd, J=12.5, 11.1, 1.2) | 43.9 |

| C7 (CH₃ of isopropyl) | 2.31 (m) | 34.0 |

| C8 (CH₂ of isopropyl) | 2.16 (ddddd, J=12.9, 3.7, 3.7, 3.7, 2.2) | 29.5 |

| C9 (CH₂ of ring) | 2.03 (dddd, J=13.8, 7.6, 3.9, 3.9) | 14.0 |

| C10 (CH₃ of isopropenyl) | 1.71 (dddd, J=12.9, 12.9, 10.7, 3.9) | - |

| Methyl (on C2) | 1.30–1.15 (m, 2H) | - |

| Methyl (on C2) | 1.02 (d, J=6.6) | - |

Note: ¹H NMR data is from reference rsc.org. ¹³C NMR data is compiled from PubChem nih.gov. Specific assignments for all ¹H signals are not fully detailed in the provided snippets.

HRMS (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the exact molecular formula. The molecular formula for this compound is C₁₀H₁₆O ebi.ac.ukchemspider.comsigmaaldrich.comhmdb.ca. The monoisotopic mass is accurately determined to be 152.120115 Da ebi.ac.ukchemspider.com. HRMS data, such as the exact mass measurement of the molecular ion or protonated molecule, confirms this elemental composition, thereby aiding in the definitive identification of the compound.

GC-MS (Gas Chromatography-Mass Spectrometry) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the identification and quantification of volatile organic compounds, including this compound, in complex mixtures such as essential oils researchgate.netscielo.brresearchgate.netmdpi.comchromforum.orgcore.ac.uk. GC separates the components of a sample based on their volatility and interaction with the stationary phase, while the mass spectrometer detects and fragments these separated compounds, generating a mass spectrum that serves as a molecular fingerprint. This technique is crucial for confirming the presence of this compound and assessing its purity, as well as identifying potential impurities or related compounds chromforum.org. Typical GC-MS analyses utilize capillary columns such as HP-5ms, with specific temperature programming and carrier gas flow rates to achieve optimal separation mdpi.comcedre.fr.

Chiral Analysis and Stereochemical Determination

As a chiral molecule, this compound exists as stereoisomers, and its specific configuration influences its properties. Chiral analytical techniques are essential for distinguishing and quantifying these stereoisomers.

Chiral Phase Gas Chromatography (CPGC) for Enantiomeric Separation and Absolute Configuration Determination

Chiral Phase Gas Chromatography (CPGC) is the primary method for separating and determining the enantiomeric purity of this compound. This technique utilizes chiral stationary phases (CSPs) within the GC column, which interact differentially with enantiomers, leading to their separation. Commonly employed CSPs for monoterpenes like dihydrocarvone (B1202640) include cyclodextrin (B1172386) derivatives, such as octakis(3-O-butiryl-2,6-di-O-pentyl)-γ-CD (Lipodex-E) and heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin researchgate.netscielo.brresearchgate.net.

Through CPGC analysis, the absolute configuration of this compound has been unambiguously determined as (1R, 4R)-trans-(+)-dihydrocarvone researchgate.netscielo.br. This determination is often achieved by comparing the retention times of the sample with those of authentic standards derived from enantiomerically pure precursors, such as (R)-(-)-carvone researchgate.netscielo.br. In studies utilizing these methods, enantiomeric excess (ee) values greater than 99% have been reported for this compound researchgate.net.

Diastereomeric Excess Determination

Diastereomeric excess refers to the difference in the amounts of two diastereomers in a mixture. In the context of dihydrocarvone synthesis, the reduction of carvone (B1668592) can yield a mixture of cis and trans diastereomers. For instance, reduction of carvone using zinc in a methanol-water mixture has been reported to produce a mixture of cis- and trans-dihydrocarvones in a diastereomeric ratio of approximately 1:4.5 researchgate.netscielo.br. This ratio can be determined using standard GC analysis, allowing for the quantification of diastereomeric excess.

Chromatographic Methods

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) serves as a crucial analytical technique for the identification and quantification of this compound, particularly within complex mixtures such as essential oils. Studies have employed HPLC systems, such as those comprising a Waters 1525 binary pump, Waters 717 plus auto sampler, and Waters 2487 dual λ absorbance detector, utilizing gradient elution with mobile phases composed of ammonium (B1175870) acetate (B1210297) buffer, methanol, and acetonitrile (B52724) nih.gov. In analyses of essential oils, this compound has been identified and quantified, with a reported retention time of 7.45 minutes jpmsonline.com. Beyond simple quantification, HPLC methods have also demonstrated efficacy in separating stereoisomers of compounds derived from this compound, underscoring its utility in chiral analysis researchgate.net.

Table 1: HPLC Analysis of this compound

| Compound | Retention Time (min) | Reference |

| This compound | 7.45 | jpmsonline.com |

Computational Studies on Molecular Interactions and Reactivity

Molecular Dynamics Simulations with Biological Membranes

Molecular Dynamics (MD) simulations have been instrumental in elucidating the interactions of this compound with biological membranes. Research utilizing dipalmitoylphosphatidylcholine (DPPC) bilayers has shown that this compound partitions into the lipid bilayer conicet.gov.arresearchgate.net. Specifically, it tends to locate at the interface between the carbonyl groups and the acyl chains, intercalating between lipid molecules conicet.gov.arresearchgate.net. This intercalation process leads to increased intermolecular interactions among the lipids, inducing an ordering effect on the acyl chains and a reduction in membrane elasticity conicet.gov.arresearchgate.net. The free energy of partition for this compound into DPPC bilayers has been estimated at -12.93 kJ/mol conicet.gov.ar. These findings suggest that compounds like this compound can modulate membrane fluidity and dynamics, which may contribute to their observed biological activities researchgate.net. MD simulations are recognized as a valuable tool for understanding how molecules interact with lipid membranes, providing detailed insights into processes such as drug permeation and behavior within these complex structures mdpi.com.

Table 2: Molecular Dynamics Simulation Insights for this compound in Membranes

| Compound | Membrane Model | Interaction Aspect | Value | Unit | Reference |

| This compound | DPPC Bilayer | Free Energy of Partition | -12.93 | kJ/mol | conicet.gov.ar |

| This compound | DPPC Monolayer | Effect on molecular repulsion among headgroups | Reduction | Qualitative | conicet.gov.ar |

| This compound | DPPC Bilayer | Intercalation and ordering effect | Intercalates | Qualitative | researchgate.net |

DFT (Density Functional Theory) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method employed to investigate reaction mechanisms and quantify the energetics of chemical transformations. In the study of this compound and related chemical processes, DFT calculations have provided critical data on reaction pathways and activation energies. For instance, DFT has been used to map the preferred pathways for the conversion of limonene-1,2-epoxide (B132270) to dihydrocarvone, identifying carbocation formation as the rate-determining step with an activation energy of 234 kJ/mol zenodo.org. Specific activation energies for the formation of cis- and trans-dihydrocarvone from limonene-1,2-epoxide were calculated to be 41.1 kJ/mol and 162 kJ/mol, respectively zenodo.org. Furthermore, DFT studies examining catalytic reactions, such as the Baeyer–Villiger and epoxidation reactions of dihydrocarvone with hydrogen peroxide over zeolite catalysts, have yielded activation energies. The apparent activation energy for the Baeyer–Villiger reaction over Sn-beta zeolite was determined to be 5.3 kcal/mol, while the activation energy for competitive epoxidation reactions over the same catalyst was calculated at 11.2 kcal/mol researchgate.net. DFT calculations are essential for identifying reaction pathways with lower energy barriers, thereby facilitating the optimization of synthesis yields and providing a deeper understanding of reaction kinetics and thermodynamics mdpi.comnumberanalytics.comresearchgate.netstackexchange.com. DFT has also been used to calculate reaction enthalpies, such as the C2–H bond dissociation enthalpy for trans-Dihydrocarvone in the gas phase, reported as 84.8 kcal/mol semanticscholar.org.

Table 3: DFT Calculated Reaction Energetics for Dihydrocarvone and Related Processes

| Reaction/Process | Catalyst/System | Energy Metric | Value (kJ/mol) | Value (kcal/mol) | Reference |

| Formation of cis-Dihydrocarvone from limonene-1,2-epoxide | N/A | Activation Energy | 41.1 | N/A | zenodo.org |

| Formation of trans-Dihydrocarvone from limonene-1,2-epoxide | N/A | Activation Energy | 162 | N/A | zenodo.org |

| Carbocation formation (rate-determining step for LE conversion to DHC/carveol) | N/A | Activation Energy | 234 | N/A | zenodo.org |

| Baeyer–Villiger reaction of dihydrocarvone with H₂O₂ | Sn-beta zeolite | Apparent Act. E. | N/A | 5.3 | researchgate.net |

| Epoxidation reaction of dihydrocarvone with H₂O₂ | Sn-beta zeolite | Activation Energy | N/A | 11.2 | researchgate.net |

| C2–H bond dissociation enthalpy for trans-Dihydrocarvone (gas phase) | N/A | Reaction Enthalpy | 84.8 | N/A | semanticscholar.org |

Computational Insights into Enthalpy of Formation

Computational methods, particularly Density Functional Theory (DFT), are widely utilized for the prediction of standard enthalpies of formation (EoF) for organic compounds, which are critical for assessing the performance characteristics of various materials fraunhofer.de. The calculation of EoF can be achieved through several computational strategies, including the analysis of atomization reactions or the enthalpies of reaction from constituent elements to the molecule fraunhofer.de. DFT procedures, often coupled with ab initio methods and diverse basis sets, deliver accurate estimations of these thermochemical properties fraunhofer.deunirioja.es. Advanced composite or multi-level methods, such as CBS-QB3 and G4, are employed to attain higher accuracy compared to standard DFT approaches fraunhofer.de. For instance, in studies focused on calculating the enthalpy of formation for related compounds, DFT methods have demonstrated strong agreement with experimentally derived values unirioja.es. To determine the enthalpies of formation for condensed phases (liquids or solids), it is necessary to incorporate the enthalpy of vaporization or sublimation, respectively, to the gas-phase data fraunhofer.de. Software packages like Gaussian are equipped to perform these thermochemical calculations, providing detailed outputs for enthalpies and Gibbs free energies of reactions, as well as heats of formation gaussian.com.

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how a molecule's chemical structure dictates its biological activity. In the context of this compound, SAR investigations have been conducted, particularly concerning its derivatives and their biological effects. For dispiro-1,2,4,5-tetraoxanes derived from this compound, SAR analyses revealed that increased polarity within the tetraoxane (B8471865) structure correlated with decreased in vitro potency against Plasmodium falciparum. Furthermore, the substitution of a methylene (B1212753) group with a carbonyl group was found to be detrimental to activity researchgate.netdntb.gov.ua. In research evaluating the anti-inflammatory properties of p-menthane (B155814) derivatives, this compound was assessed alongside related compounds. In an assay designed to measure the inhibition of nitric oxide (NO) production induced by lipopolysaccharides (LPS), this compound exhibited lower potency when compared to compounds such as (+)-carvone and (-)-carvone (B1668593) uc.pt. The SAR analysis in this study suggested that the presence of an α,β double bond conjugated with a carbonyl group at position 6 was the principal factor influencing potency, with the isopropenyl group at position 4 and specific stereochemical configurations at this center having a lesser impact on activity uc.pt.

Prediction of Pharmacokinetic Properties

The prediction of pharmacokinetic properties for chemical compounds is a critical step in early-stage drug discovery and development, enabling researchers to anticipate how a substance might be absorbed, distributed, metabolized, and excreted (ADME) within a biological system. In silico methods, employing computational tools and algorithms, play a significant role in this predictive process, offering a cost-effective and time-efficient approach to screen potential drug candidates and understand their behavior. These predictions help in identifying compounds with favorable ADME profiles, thereby reducing the likelihood of late-stage failures.

Research utilizing computational approaches has investigated the pharmacokinetic characteristics of dihydrocarvone. Studies employing servers like PreADMET have been used to predict various ADME and toxicity parameters. These predictions provide initial insights into the compound's potential behavior in vivo, guiding further experimental investigations.

One such in silico analysis focused on predicting key pharmacokinetic parameters for dihydrocarvone. The findings indicated specific values for Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) permeation, which are crucial indicators of a compound's distribution within the body.

Environmental Fate and Degradation Studies of + Dihydrocarvone

Degradation Products and Pathways in Soil and Water Samples

Research indicates that (+)-Dihydrocarvone, formed from the degradation of carvone (B1668592) in soil, is not a persistent compound and undergoes further transformation. nih.govnih.gov The degradation of this compound is primarily a biological process, leading to the formation of several subsequent products. In soil environments, the primary pathway involves the reduction of the ketone group and hydroxylation.

One identified pathway, facilitated by the fungus Absidia glauca, involves the metabolism of (+)-trans-dihydrocarvone to (+)-neodihydrocarveol. This intermediate is then further metabolized to a diol, 10-hydroxy-(+)-neodihydrocarveol. Another biotransformation pathway has been observed with the bacterium Acinetobacter calcoaceticus, which converts (±)-dihydrocarvone into two distinct lactones. This transformation demonstrates a different degradation route, involving oxidative cleavage of the cyclohexanone (B45756) ring.

Table 1: Degradation Products of this compound

| Degradation Product | Formation Pathway | Environment |

|---|---|---|

| (+)-Neodihydrocarveol | Reduction of the ketone group | Soil (Microbial) |

| 10-Hydroxy-(+)-neodihydrocarveol | Hydroxylation of (+)-neodihydrocarveol | Soil (Microbial) |

| Lactones | Baeyer-Villiger monooxygenase reaction | Soil (Microbial) |

While this compound is a major metabolite of carvone in soil, reaching concentrations up to 2.07 mg/kg before degrading further, it is not typically formed in aqueous environments. nih.govresearchgate.net In water, the parent compound carvone follows a different degradation path, photoisomerizing into carvone camphor (B46023). nih.govresearchgate.net

Role of Soil Microorganisms in Biotransformation

Soil microorganisms are the principal drivers behind the transformation of this compound in the environment. The formation of this compound from carvone is predominantly a result of microbial action, as it is rarely detected in sterilized or anaerobic soil conditions. nih.gov Subsequent degradation is also mediated by a diverse range of soil microbes, including both fungi and bacteria.

Specific microorganisms have been identified as capable of metabolizing this compound through distinct enzymatic processes:

Absidia glauca : This plant pathogenic fungus metabolizes (+)-trans-dihydrocarvone through reduction and hydroxylation, producing alcohols and diols.

Acinetobacter calcoaceticus : This bacterial species exhibits regio- and enantiospecificity, transforming this compound into a lactone through the action of a monooxygenase enzyme. This type of reaction is a Baeyer-Villiger oxidation.

The biotransformations carried out by these microorganisms are crucial for the breakdown of the p-menthane (B155814) skeleton of this compound, preventing its long-term persistence in the soil.

Table 2: Microbial Biotransformation of this compound

| Microorganism | Type | Transformation Pathway | Resulting Product(s) |

|---|---|---|---|

| Absidia glauca | Fungus | Reduction and Hydroxylation | (+)-Neodihydrocarveol, 10-Hydroxy-(+)-neodihydrocarveol |

| Acinetobacter calcoaceticus | Bacterium | Baeyer-Villiger Oxidation | Lactones |

Photolysis and Environmental Conditions Affecting Degradation

Specific studies detailing the direct photolysis or photochemical degradation pathways of this compound itself are not extensively covered in the scientific literature. Much of the available research on photodegradation in this context focuses on its parent compound, carvone, which is known to photoisomerize into carvone camphor in aqueous solutions under light irradiation. nih.govnih.gov

Temperature: Higher temperatures generally increase the rate of microbial activity and thus degradation.

Soil Moisture: Moderate moisture levels are optimal for microbial function.

Oxygen Availability: Aerobic conditions are typically more favorable for the biodegradation of such compounds compared to anaerobic conditions. nih.gov

pH: Neutral pH levels tend to support higher microbial activity.

While these factors are known to affect the degradation of the parent compound carvone, they provide insight into the general environmental conditions that would likely influence the persistence of this compound in soil ecosystems. nih.gov

Analytical Methodologies for Environmental Monitoring (e.g., GC-MS)

To study the environmental fate and measure the concentration of this compound and its metabolites in complex matrices like soil and water, robust analytical methods are required. The primary and most effective technique cited in research for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govucr.edu

GC-MS offers high sensitivity and selectivity, which is essential for distinguishing and quantifying specific organic compounds within an environmental sample that may contain numerous other substances. neist.res.innist.gov The methodology involves several key steps:

Sample Preparation: This often includes extraction of the target analytes from the soil or water sample. Techniques like solid-phase extraction (SPE) may be used for water samples to isolate and pre-concentrate the compounds.

Chromatographic Separation: The extracted mixture is injected into the gas chromatograph. The GC separates the individual compounds based on their volatility and interaction with a stationary phase inside a capillary column.

Mass Spectrometric Detection: As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for definitive identification.

This method has been successfully used to identify and quantify this compound as a degradation product of carvone in soil, confirming its presence and allowing for the tracking of its concentration over time. nih.gov The accuracy of the GC-MS method is validated through the use of standards and the calculation of recovery rates from spiked samples, ensuring reliable data for environmental monitoring. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutics and Pharmaceutical Applications

(+)-Dihydrocarvone is emerging as a significant chiral building block in the synthesis of complex molecules with therapeutic potential. researchgate.net Its intrinsic structure is being leveraged to create novel compounds with a range of biological activities. Research has demonstrated that dihydrocarvone (B1202640) possesses antimicrobial, insecticidal, anti-inflammatory, and anti-cancer properties, paving the way for its use as an intermediate in drug development. researchgate.net

A notable area of investigation is its application in synthesizing dispiro 1,2,4,5-tetraoxanes, which have shown considerable anti-malarial activity. Furthermore, derivatives of dihydrocarvone, such as hydroxydihydrocarvone, have been explored for their antinociceptive (pain-relieving) responses. researchgate.net The compound also serves as a precursor for synthesizing other biologically significant molecules like keto decalin derivatives and the terpene thujopsene. researchgate.net These diverse applications underscore the potential of this compound as a foundational element in the development of new pharmaceuticals.

| Therapeutic Application Area | Derived Compound/Derivative | Reported Biological Activity |

|---|---|---|

| Anti-malarial | Dispiro 1,2,4,5-tetraoxanes | Potent activity against malaria parasites. |

| Pain Relief | Hydroxydihydrocarvone | Antinociceptive response. researchgate.net |

| Antimicrobial | Dihydrocarvone hybrids (benzylidene-cycloalkanones) | Inhibitory effect on bacterial and fungal growth. researchgate.net |

| Insecticidal | α-Cyperone | Potent insecticidal activity. |

Advanced Materials Science Applications (e.g., Shape Memory Polymers)

In the realm of materials science, this compound is being utilized as a renewable monomer for the creation of advanced polymers. researchgate.net A significant breakthrough has been its use in the synthesis of shape memory polyesters. umn.edu This process involves oxidizing dihydrocarvone to form an epoxylactone. This resulting epoxylactone acts as a multifunctional monomer and cross-linker in ring-opening polymerizations. umn.edu